molecular formula C17H15N3O3S B237501 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

カタログ番号 B237501
分子量: 341.4 g/mol
InChIキー: FBVYFMJGSQZBOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide, commonly known as BTA-EG6, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives and has shown promising results in various scientific research applications.

作用機序

The exact mechanism of action of BTA-EG6 is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often upregulated in cancer cells and promotes their survival and proliferation. BTA-EG6 has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. It has been found to have a half-life of approximately 3 hours in rats and is rapidly metabolized to inactive compounds. BTA-EG6 has also been found to be stable in various biological fluids, including plasma and serum.

実験室実験の利点と制限

One of the main advantages of BTA-EG6 is its specificity for cancer cells, which reduces the risk of off-target effects. It has also been found to have good solubility and stability, making it suitable for in vitro and in vivo experiments. However, one limitation of BTA-EG6 is its relatively low potency compared to other anticancer agents, which may limit its effectiveness in certain cancer types.

将来の方向性

There are several potential future directions for research on BTA-EG6. One area of interest is the development of more potent derivatives of BTA-EG6 that could be used as anticancer agents. Another potential direction is the investigation of BTA-EG6 as a treatment for other diseases, such as inflammatory bowel disease or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BTA-EG6 and its potential interactions with other signaling pathways.

合成法

BTA-EG6 can be synthesized using a multi-step process involving the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by acetylation and reaction with phenoxyacetyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.

科学的研究の応用

BTA-EG6 has shown potential as an anticancer agent, as it has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BTA-EG6 has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.

特性

製品名

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

分子式

C17H15N3O3S

分子量

341.4 g/mol

IUPAC名

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C17H15N3O3S/c1-11(21)18-12-7-8-14-15(9-12)24-17(19-14)20-16(22)10-23-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22)

InChIキー

FBVYFMJGSQZBOH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3

正規SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。